

HB007: A Technical Guide to a Novel SUMO1 Degradator

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Compound of Interest

Compound Name: HB007

Cat. No.: B8210265

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This document provides a comprehensive technical overview of **HB007**, a novel small-molecule degrader of the Small Ubiquitin-related Modifier 1 (SUMO1). **HB007** represents a promising therapeutic strategy in oncology by inducing the ubiquitination and subsequent degradation of SUMO1, a protein implicated in various cancers. This guide details the chemical properties, mechanism of action, and preclinical data associated with **HB007**.

Chemical Structure and Properties

HB007 is a small molecule with the molecular formula C₁₅H₉ClN₄OS and a molecular weight of 328.78 g/mol .^[1] Its development was the result of structure-activity relationship studies on a hit compound, leading to a lead compound with enhanced anticancer potency.^[2]

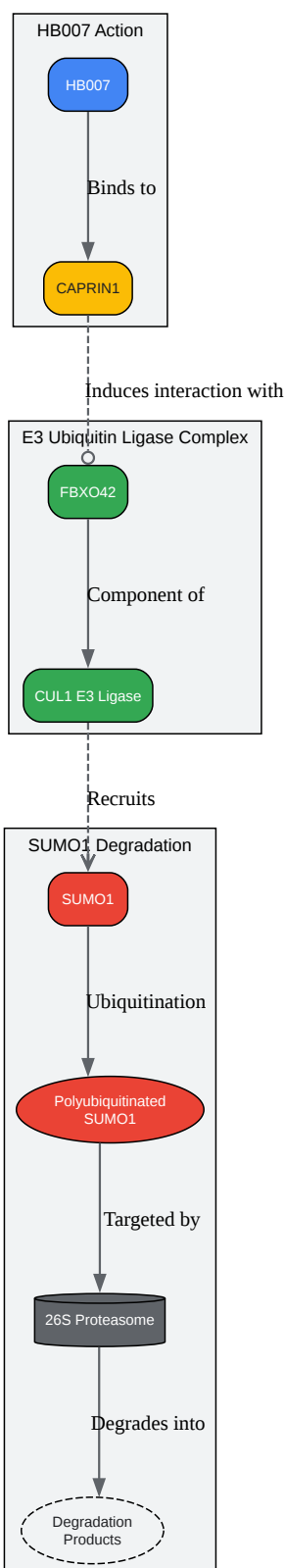
Property	Value	Reference
Molecular Formula	C ₁₅ H ₉ ClN ₄ OS	^[1] ^[3]
Molecular Weight	328.78	^[1]
CAS Number	2387821-46-5	^[3]
Appearance	Light yellow to yellow solid powder	^[3]

Mechanism of Action

HB007 functions as a molecular glue, inducing the degradation of SUMO1 through the ubiquitin-proteasome system.^{[2][4]} The mechanism involves a series of specific molecular interactions:

- **Binding to CAPRIN1:** **HB007** directly binds to the cytoplasmic activation/proliferation-associated protein 1 (CAPRIN1).^{[2][5][6]}
- **Inducing Protein-Protein Interaction:** The binding of **HB007** to CAPRIN1 induces a conformational change that facilitates the interaction between CAPRIN1 and F-box protein 42 (FBXO42).^{[2][5][6]}
- **Recruitment to E3 Ligase Complex:** FBXO42 is a substrate receptor for the Cullin 1 (CUL1) E3 ubiquitin ligase complex.^[2] The **HB007**-mediated CAPRIN1-FBXO42 interaction brings SUMO1 into the proximity of this E3 ligase complex.^{[2][5][6]}
- **Ubiquitination and Degradation:** Within the CAPRIN1-CUL1-FBXO42 complex, SUMO1 is polyubiquitinated.^[2] This marks SUMO1 for recognition and degradation by the 26S proteasome.^[6]

This targeted degradation of SUMO1 has been shown to inhibit the growth of various cancer cells.^{[4][7]}



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HB007 Mechanism of Action

Preclinical Data

HB007 has demonstrated significant anti-tumor activity in both in vitro and in vivo models of various cancers, including brain, breast, colon, and lung cancer.[\[4\]](#)

In Vitro Activity

Cell Line	Assay	Endpoint	Result	Reference
LN229 (Glioblastoma)	Cell Growth	Inhibition	Concentration-dependent, 0.1-100 μ M	[1] [3] [4]
LN229 (Glioblastoma)	SUMO1 Levels	Reduction	Effective at 10-25 μ M	[1] [3] [4]
HCT116 (Colon Cancer)	SUMO1 Degradation	Blockade by MG132	Confirms proteasome-dependent degradation	[6]

In Vivo Activity

Cancer Model	Dosing	Outcome	Reference
Colon Cancer Xenograft	25-50 mg/kg, i.p. for 15 days	Significant suppression of tumor growth	[4]
Lung Cancer Xenograft	25-50 mg/kg, i.p. for 15 days	Significant suppression of tumor growth	[4]
Patient-Derived Xenografts (Brain, Breast, Colon, Lung)	Systemic administration	Inhibition of tumor progression, increased survival	[2]

Importantly, in vivo studies showed that **HB007** did not have a significant effect on the body weights of the mice, suggesting a favorable toxicity profile at efficacious doses.[\[4\]](#)

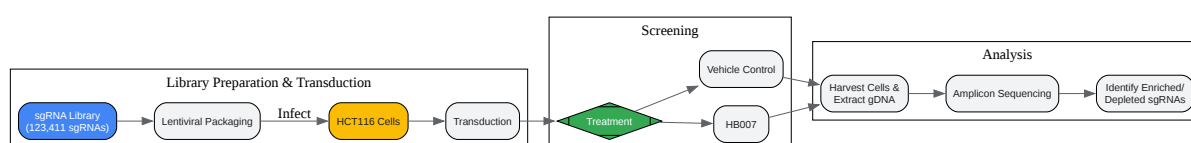
Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the key experimental protocols employed in the characterization of **HB007**.

Genome-Scale CRISPR-Cas9 Knockout Screen

A genome-scale CRISPR-Cas9 knockout screen was utilized to identify the molecular targets of **HB007**.^[2]

- Library: A CRISPR-Cas9 knockout library consisting of 123,411 sgRNAs targeting 19,050 genes was used.^[2]
- Cell Line: HCT116 colon cancer cells were transduced with the lentiviral library.^[2]
- Treatment: The transduced cells were treated with either vehicle control or **HB007**.
- Analysis: Genomic DNA was extracted after 12 population doublings of the vehicle control. Amplicon-based sequencing was performed to quantify the abundance of each sgRNA.^[2]
- Hit Identification: Genes for which knockout conferred resistance to **HB007** were identified as essential for its activity. This screen identified the substrate receptor F-box protein 42 (FBXO42) of the cullin 1 (CUL1) E3 ubiquitin ligase as a critical component.^[2]



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CRISPR-Cas9 Knockout Screen Workflow

HB007 Pull-Down Proteomics Assays

To identify the direct binding protein of **HB007**, pull-down assays coupled with mass spectrometry were performed.[2]

- Bait Preparation: **HB007** was conjugated to biotin (**HB007**-biotin).
- Incubation: **HB007**-biotin was incubated with cell lysates or recombinant proteins.
- Pull-Down: Streptavidin-coated beads were used to capture the **HB007**-biotin and any bound proteins.
- Elution and Analysis: The bound proteins were eluted and identified using liquid chromatography-mass spectrometry (LC-MS/MS).
- Validation: Competitive binding assays with free **HB007** were conducted to confirm the specificity of the interaction. Biolayer interferometry was also used to validate the binding.[2] This methodology successfully identified CAPRIN1 as the direct binding partner of **HB007**. [2]

Conclusion

HB007 is a first-in-class small-molecule degrader of SUMO1 with a well-defined mechanism of action and promising preclinical anti-tumor activity across a range of cancer types. Its ability to induce the degradation of a historically challenging drug target through a novel molecular glue mechanism highlights its potential as a valuable tool for cancer research and therapeutic development. Further investigation into its clinical efficacy and safety is warranted.

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